

An In-depth Technical Guide to *tert*-Butyl *m*-tolylcarbamate

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Compound of Interest

Compound Name: *Tert-butyl m-tolylcarbamate*

Cat. No.: B172257

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature containing a detailed, experimentally verified Safety Data Sheet (SDS), specific synthesis protocols, and biological activity for ***tert*-butyl *m*-tolylcarbamate** is limited. This guide has been compiled from available data for the compound and supplemented with information from closely related analogs. All information should be used as a reference, and appropriate safety and experimental design considerations should be applied.

Introduction

***tert*-Butyl *m*-tolylcarbamate**, also known by its IUPAC name *tert*-butyl N-(3-methylphenyl)carbamate, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are notable for their wide range of applications, from pharmaceuticals and agrochemicals to protecting groups in organic synthesis. The *tert*-butoxycarbonyl (Boc) group, in particular, is a cornerstone of modern synthetic chemistry, valued for its stability and ease of removal under specific conditions. This guide provides a comprehensive overview of the known properties, a generalized synthesis protocol, and safety considerations for ***tert*-butyl *m*-tolylcarbamate**, aimed at professionals in research and development.

Physicochemical and Spectroscopic Data

The quantitative data available for ***tert*-butyl *m*-tolylcarbamate** are summarized below. These properties are essential for its identification, purification, and use in synthetic applications.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₂	PubChem[1]
Molecular Weight	207.27 g/mol	PubChem[1]
IUPAC Name	tert-butyl N-(3-methylphenyl)carbamate	PubChem[1]
CAS Number	18437-67-7	
Appearance	White Solid	
XLogP3	3.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of a compound. The following data has been reported for **tert-butyl m-tolylcarbamate**.

Spectrum Type	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.28 (s, 1H), 7.18 (d, J = 8Hz, 1H), 7.13 (d, J = 8Hz, 1H), 6.88 (d, J = 8Hz, 1H), 6.53 (bs, 1H), 2.35 (s, 3H), 1.55 (s, 9H)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 152.80, 138.80, 138.20, 128.70, 123.80, 119.10, 115.60, 80.30, 28.30, 21.40
Mass Spectrometry	GC-MS data is available.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **tert-butyl m-tolylcarbamate** is not readily available in published literature, a general and robust method for the N-Boc protection of anilines can be adapted. The following protocol is based on well-established procedures for similar compounds.

Generalized Synthesis of tert-Butyl m-tolylcarbamate

The synthesis of **tert-butyl m-tolylcarbamate** can be achieved through the reaction of m-toluidine with di-tert-butyl dicarbonate (Boc₂O). This reaction typically proceeds under basic conditions to deprotonate the amine, facilitating its nucleophilic attack on the Boc anhydride.

Reaction Scheme:

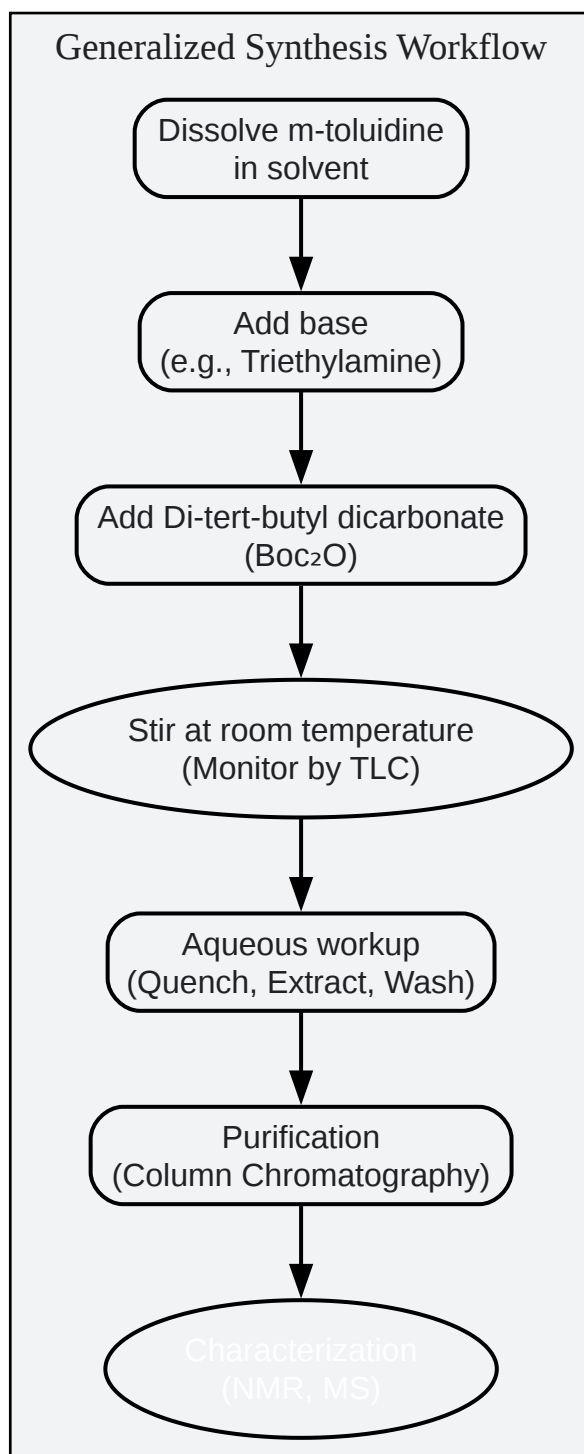
Materials:

- m-Toluidine
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable base (e.g., triethylamine, N,N-diisopropylethylamine, or sodium bicarbonate)
- A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for chromatography (e.g., hexane and ethyl acetate)

Experimental Protocol:

- In a round-bottom flask, dissolve m-toluidine (1.0 equivalent) in the chosen solvent.
- Add the base (1.1 to 1.5 equivalents) to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
- Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.



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Generalized workflow for the synthesis of **tert-butyl m-tolylcarbamate**.

Safety and Handling

A specific Safety Data Sheet (SDS) for **tert-butyl m-tolylcarbamate** is not readily available. The following safety information is based on the general hazards associated with carbamates and the reagents used in its synthesis.

Hazard Category	Precautionary Measures
Eye Irritation	May cause eye irritation. Wear safety glasses with side shields or goggles.
Skin Contact	May cause skin irritation. Wear protective gloves and a lab coat.
Inhalation	May be harmful if inhaled. Avoid breathing dust and work in a well-ventilated area or fume hood.
Ingestion	May be harmful if swallowed. Do not eat, drink, or smoke when handling.
Fire and Explosion	Not expected to be a significant fire hazard, but handle away from open flames and strong oxidizing agents.

First Aid Measures:

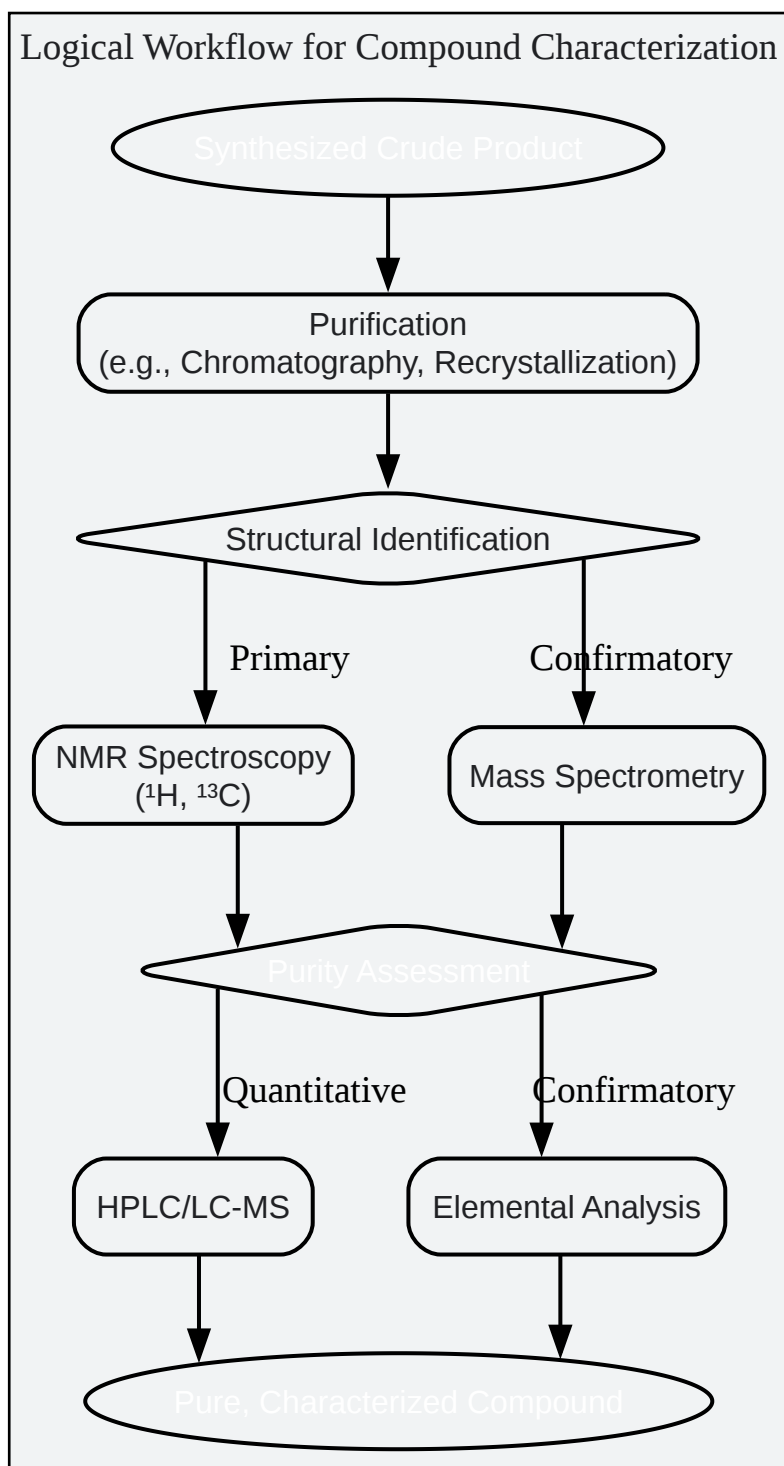
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Biological Activity and Applications

As of the date of this guide, there is no specific information in the peer-reviewed scientific literature regarding the biological activity or signaling pathways of **tert-butyl m-**

tolylcarbamate. Carbamate-containing molecules have a wide range of biological activities, but these are highly dependent on the overall structure of the molecule.

The primary application of **tert-butyl m-tolylcarbamate** is likely as a chemical intermediate in organic synthesis. It can serve as a protected form of m-toluidine, allowing for transformations on other parts of a molecule without affecting the amino group. The Boc protecting group can be readily removed under acidic conditions.



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A logical workflow for the characterization of a synthesized compound.

Conclusion

tert-Butyl m-tolylcarbamate is a carbamate derivative with potential applications as a synthetic intermediate. While specific experimental and safety data are not extensively documented, its properties can be inferred from its structure and comparison with related compounds. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers. It is imperative to conduct a thorough risk assessment and to purify and characterize the compound rigorously before its use in further applications.

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References

- 1. Tert-butyl m-tolylcarbamate | C₁₂H₁₇NO₂ | CID 4935444 - PubChem [pubchem.ncbi.nlm.nih.gov]
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